2,6-Difluoropyridin-3-OL hydrate

Description

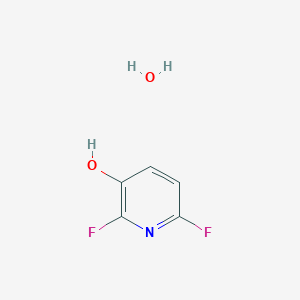

2,6-Difluoropyridin-3-OL hydrate is a fluorinated pyridine derivative featuring a hydroxyl group (-OH) at the 3-position and fluorine substituents at the 2- and 6-positions, with associated water molecules in its crystalline structure. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by fluorine atoms, which enhance metabolic stability and bioavailability. The hydroxyl group facilitates hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

2,6-difluoropyridin-3-ol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO.H2O/c6-4-2-1-3(9)5(7)8-4;/h1-2,9H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZNVDVTHQRDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoropyridin-3-OL hydrate can be achieved through several methods. One common approach involves the reaction of 2,6-difluoropyridine with sodium hydroxide in an aqueous solution. The reaction proceeds under mild conditions, typically at room temperature, and the product is obtained through crystallization and purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoropyridin-3-OL hydrate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds or reduced to form alcohol derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride in methanol is commonly used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, carbonyl compounds, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications across different scientific domains:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of difluoropyridines exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. A study demonstrated the efficacy of such compounds against resistant bacterial strains.

Organic Synthesis

- Building Block for Complex Molecules : 2,6-Difluoropyridin-3-OL hydrate serves as an essential intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It can participate in various reactions such as nucleophilic substitution and cross-coupling reactions.

Material Science

- OLED Applications : Recent studies have explored the use of this compound in creating iridium complexes for organic light-emitting diodes (OLEDs). These complexes demonstrate high efficiency and low roll-off in performance, making them suitable for advanced display technologies .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound derivatives against various pathogens. The results indicated significant activity against Gram-positive bacteria, suggesting potential for further development into therapeutic agents.

Case Study 2: Synthesis of Iridium Complexes

Research conducted on iridium complexes ligated with this compound highlighted its role in enhancing the photophysical properties necessary for OLED applications. The study reported that these complexes exhibited remarkable stability and efficiency under operational conditions, paving the way for their use in commercial OLED devices .

Mechanism of Action

The mechanism of action of 2,6-Difluoropyridin-3-OL hydrate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, making it a valuable tool in biochemical studies. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyridine derivatives are structurally related to 2,6-Difluoropyridin-3-OL hydrate:

Key Observations:

Fluorination Effects: Both this compound and its boronic acid analog (2,6-Difluoropyridine-3-boronic acid hydrate) feature fluorine atoms at the 2- and 6-positions. Fluorine’s electronegativity increases the compound’s lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs.

Functional Group Reactivity :

- The boronic acid group in 2,6-Difluoropyridine-3-boronic acid hydrate enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl structures for drug discovery. In contrast, the hydroxyl group in this compound may favor nucleophilic substitution or coordination chemistry .

- The multi-halogenated derivative (2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol) exhibits diverse reactivity due to halogens (Cl, I) and a hydroxymethyl group. Iodine’s polarizability could facilitate further functionalization, while chlorine may enhance stability .

Hydration and Stability :

- Hydration in this compound and its boronic acid analog likely stabilizes the crystal lattice, reducing hygroscopicity compared to anhydrous forms. However, boronic acids are prone to dehydration under elevated temperatures, which may limit their storage conditions .

Physicochemical Properties (Hypothetical Comparison)

| Property | This compound | 2,6-Difluoropyridine-3-boronic Acid Hydrate | 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol |

|---|---|---|---|

| Solubility in Water | Moderate (due to -OH) | Low (boronic acid aggregation) | Low (halogens increase hydrophobicity) |

| Melting Point | ~150–200°C (estimated) | ~100–150°C (dehydration risk) | >200°C (halogen mass) |

| Reactivity | Nucleophilic substitution | Suzuki coupling, esterification | Halogen exchange, oxidation |

| Applications | Drug intermediates, ligands | Cross-coupling reagents | Specialty chemicals, radiopharmaceuticals |

Biological Activity

2,6-Difluoropyridin-3-OL hydrate is a fluorinated pyridine derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

This compound has the following chemical formula:

- Molecular Formula : C5H4F2N1O1·H2O

- Molecular Weight : 151.09 g/mol

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in target organisms or cells.

- Receptor Binding : Its structure allows for effective binding to various receptors, influencing cellular signaling pathways.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing interactions with proteins and nucleic acids.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is often compared with other fluorinated compounds, where the presence of fluorine enhances antibacterial efficacy.

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

Case Studies

- Antibacterial Activity : In a study published in Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development.

- Anticancer Activity : A case study involving the compound's effects on human breast cancer cells showed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of oxidative stress and apoptosis pathways .

Table 1: Biological Activity Summary

Table 2: Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.